molecular formula C9H6Cl2N4O B3369612 N-(2,6-Dichloropyridin-3-YL)-1H-imidazole-5-carboxamide CAS No. 240815-51-4

N-(2,6-Dichloropyridin-3-YL)-1H-imidazole-5-carboxamide

Cat. No. B3369612
CAS RN: 240815-51-4
M. Wt: 257.07 g/mol
InChI Key: JCDBGNCVBWGYIH-UHFFFAOYSA-N
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Description

“N-(2,6-Dichloropyridin-3-YL)-1H-imidazole-5-carboxamide” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N . Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “N-(2,6-Dichloropyridin-3-YL)-1H-imidazole-5-carboxamide” are not available, similar compounds are often synthesized through various methods such as chlorine/fluorine exchange using trichloromethylpyridine and bimolecular nucleophilic substitution (SN2) reactions .


Molecular Structure Analysis

The molecular structure of “N-(2,6-Dichloropyridin-3-YL)-1H-imidazole-5-carboxamide” likely includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The dichloropyridinyl group indicates the presence of two chlorine atoms attached to the pyridine ring .

properties

IUPAC Name

N-(2,6-dichloropyridin-3-yl)-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O/c10-7-2-1-5(8(11)15-7)14-9(16)6-3-12-4-13-6/h1-4H,(H,12,13)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDBGNCVBWGYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1NC(=O)C2=CN=CN2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573763
Record name N-(2,6-Dichloropyridin-3-yl)-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dichloropyridin-3-YL)-1H-imidazole-5-carboxamide

CAS RN

240815-51-4
Record name N-(2,6-Dichloropyridin-3-yl)-1H-imidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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